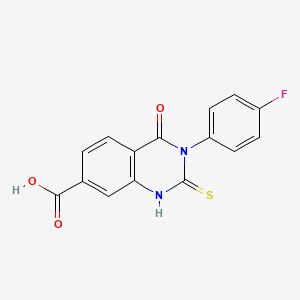

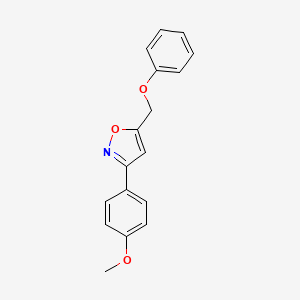

![molecular formula C8H7BrN2O B2355233 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 305790-48-1](/img/structure/B2355233.png)

6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Descripción general

Descripción

“6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one” is a chemical compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .

Synthesis Analysis

Recent advances in the synthesis of imidazoles have highlighted the importance of these heterocycles in a variety of everyday applications . The synthesis of substituted imidazoles has been a focus of recent research, with an emphasis on the bonds constructed during the formation of the imidazole . The methodologies used are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

The molecular structure of “6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one” is characterized by a benzene ring fused to an imidazole ring . The molecule has been characterized by UV–Vis spectroscopy, infrared spectroscopy and single crystal X-ray diffraction .Chemical Reactions Analysis

The synthesis of imidazoles often involves the formation of one of the heterocycle’s core bonds . For example, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization and dehydrative cyclization .Aplicaciones Científicas De Investigación

X-ray Diffraction Structures in Molecular Design

6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one has been a compound of interest in the design of amyloid-avid probes. Its structure and regioisomers were analyzed using single crystal X-ray diffraction analysis, providing insights into their molecular arrangement, which is crucial for understanding interactions with amyloid fibrils. This research aids in designing probes that can potentially identify and quantify amyloid deposits, a hallmark of several neurodegenerative diseases (Ribeiro Morais et al., 2012).

Role in Synthesis of Benzimidazole Derivatives

The compound has been instrumental in the synthesis of 1-substituted benzimidazoles, a class of compounds with various pharmacological activities. The reaction of o-Bromophenyl isocyanide with primary amines under CuI catalysis, where 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one is a key intermediate, leads to the formation of these derivatives in moderate to good yields (Lygin & Meijere, 2009).

Antimycobacterial Activity

Novel 1H-benzo[d]imidazole derivatives and analogues, including those related to 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one, have shown excellent tuberculostatic activity against Mycobacterium tuberculosis and Mycobacterium bovis. This indicates the potential of these compounds in developing new anti-tubercular agents (Gobis et al., 2015).

Non-linear Optical (NLO) Materials

6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one derivatives have been studied for their potential applications in non-linear optical devices. Density functional theory (DFT) studies revealed significant molecular hyperpolarizabilities and fine microscopic NLO behavior, making these compounds promising candidates for NLO applications (Manikandan, Perumal, & Jayamoorthy, 2019).

Propiedades

IUPAC Name |

5-bromo-3-methyl-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-11-7-4-5(9)2-3-6(7)10-8(11)12/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXHBMNNVRGWHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Br)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one | |

CAS RN |

305790-48-1 | |

| Record name | 6-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride](/img/structure/B2355150.png)

![N-(2,4-dimethoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2355151.png)

![4-Methyl-2-{[(2-methylpiperidine-1-carbonyl)amino]methyl}pentanoic acid](/img/structure/B2355161.png)

![N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2355165.png)

![5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B2355166.png)

![2-Chloro-N-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]acetamide](/img/structure/B2355169.png)

![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2355172.png)